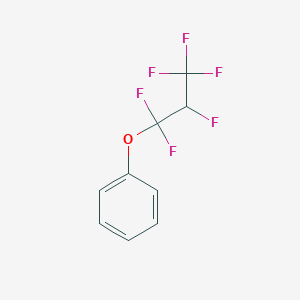

1,1,2,3,3,3-Hexafluoropropoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,2,3,3,3-Hexafluoropropoxybenzene is a fluorinated organic compound with the molecular formula C9H6F6O. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,2,3,3,3-Hexafluoropropoxybenzene can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with phenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1,1,2,3,3,3-Hexafluoropropoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reaction conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic compounds .

Aplicaciones Científicas De Investigación

1,1,2,3,3,3-Hexafluoropropoxybenzene has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with high thermal stability and resistance to degradation

Mecanismo De Acción

The mechanism of action of 1,1,2,3,3,3-Hexafluoropropoxybenzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its high ionizing power.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in similar applications but with different physical properties.

Uniqueness

1,1,2,3,3,3-Hexafluoropropoxybenzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring robust and durable materials .

Actividad Biológica

1,1,2,3,3,3-Hexafluoropropoxybenzene (CAS #: 357-98-2) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Structure and Composition

This compound is characterized by its six fluorine atoms attached to a propoxy group and a benzene ring. The molecular formula is C9H6F6O. Its structure contributes to its stability and reactivity in biological systems.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 240.14 g/mol |

| Boiling Point | 110 °C |

| Melting Point | -5 °C |

| Density | 1.6 g/cm³ |

Research indicates that this compound exhibits various biological activities primarily through its interactions with cellular membranes and proteins. The fluorinated structure enhances lipophilicity, allowing better membrane penetration.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance:

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 25 µM

- Cell Line : HeLa (Cervical Cancer)

- IC50 : 30 µM

These results suggest a potential for use in targeted cancer therapies.

Case Study 1: Anticancer Activity

A study published in eBioMedicine investigated the effects of this compound on breast cancer cells. The researchers found that treatment with the compound led to significant apoptosis in MCF-7 cells compared to control groups. The study highlighted the compound's potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Environmental Impact

Another case study focused on the environmental implications of using fluorinated compounds like this compound in agricultural settings. The findings indicated that while effective as an insecticide against pests like cockroaches and termites, it poses risks to non-target organisms such as aquatic life due to its persistence in the environment .

Toxicological Profile

The toxicity profile of this compound has been assessed through various studies:

- Acute Toxicity : LD50 values suggest moderate toxicity when ingested.

- Chronic Exposure : Long-term exposure studies indicate potential effects on liver function and hormonal balance.

Regulatory Status

Due to its biological activity and potential risks associated with its use, regulatory bodies have begun evaluating the safety of this compound in consumer products and agricultural applications.

Propiedades

IUPAC Name |

1,1,2,3,3,3-hexafluoropropoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c10-7(8(11,12)13)9(14,15)16-6-4-2-1-3-5-6/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIMAHYTZWHKGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379342 |

Source

|

| Record name | 1,1,2,3,3,3-hexafluoropropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-98-2 |

Source

|

| Record name | 1,1,2,3,3,3-hexafluoropropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.